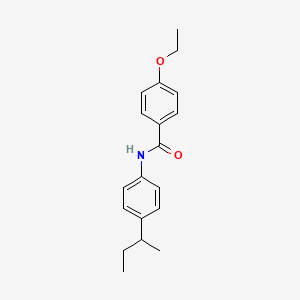![molecular formula C21H20N4O2 B5105184 N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)
N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPP-ACP is a white crystalline powder that was first synthesized in 1997 by Reynolds et al. It is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. CPP-ACP has been shown to have a unique ability to stabilize calcium and phosphate ions in a supersaturated state, which can enhance the remineralization of tooth enamel and prevent the progression of dental caries.
作用机制
N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP works by stabilizing calcium and phosphate ions in a supersaturated state, which can enhance the remineralization of tooth enamel. The peptide also has a high affinity for hydroxyapatite, the mineral component of tooth enamel, which allows it to localize to areas of demineralization and promote remineralization. Additionally, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to inhibit the growth and metabolism of bacteria associated with dental caries.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to increase the microhardness of enamel and dentin, which can improve the resistance of teeth to acid erosion. The peptide has also been shown to increase the concentration of calcium and phosphate ions in saliva, which can enhance the remineralization of tooth surfaces. Additionally, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been shown to have a low cytotoxicity and biocompatibility, making it a safe and effective compound for dental applications.
实验室实验的优点和局限性
One of the main advantages of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is its ability to enhance the remineralization of tooth enamel and prevent the progression of dental caries. The peptide is also easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is its low solubility in water, which can make it difficult to incorporate into dental products. Additionally, more research is needed to determine the optimal concentration and delivery method of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP for dental applications.
未来方向
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP. One area of focus is the development of novel delivery systems for N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP, such as nanoparticles or hydrogels, which can improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal concentration and frequency of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP application for dental caries prevention and treatment. Further studies are also needed to investigate the long-term effects of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP on tooth structure and function. Finally, the potential application of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP in other fields, such as orthopedics or drug delivery, should be explored.
In conclusion, N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP is a synthetic peptide that has shown great potential for the prevention and treatment of dental caries. Its unique ability to stabilize calcium and phosphate ions in a supersaturated state can enhance the remineralization of tooth enamel and inhibit the demineralization of tooth surfaces. While more research is needed to determine the optimal concentration and delivery method of N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP for dental applications, its future as a safe and effective compound for dental caries prevention and treatment looks promising.
合成方法
N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting peptide is then purified using chromatography techniques to obtain a pure product.
科学研究应用
N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has been extensively studied for its potential application in the prevention and treatment of dental caries. Several in vitro and in vivo studies have shown that N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP can enhance the remineralization of enamel lesions and inhibit the demineralization of tooth surfaces. N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide-ACP has also been shown to have antibacterial properties against Streptococcus mutans, a bacteria commonly associated with dental caries.
属性
IUPAC Name |
N-(4-acetamidophenyl)-5-cyclopropyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14(26)22-16-9-11-17(12-10-16)23-21(27)20-13-19(15-7-8-15)24-25(20)18-5-3-2-4-6-18/h2-6,9-13,15H,7-8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJLBNSUACXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)
![2,6-dimethoxy-4-{[4-(3-methylcyclohexyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5105120.png)

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)

![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)

![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5105201.png)